molecular formula C6H6AsIO B152875 4-Iodophenylarsine oxide CAS No. 134767-10-5

4-Iodophenylarsine oxide

Cat. No. B152875
CAS RN: 134767-10-5
M. Wt: 293.92 g/mol
InChI Key: ALWRUIQUSPRTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodophenylarsine oxide (IPA) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.

Scientific Research Applications

4-Iodophenylarsine oxide has been widely used in scientific research to study the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-2. 4-Iodophenylarsine oxide has been used to investigate the effects of PTP inhibition on insulin signaling, immune cell function, and cancer cell proliferation.

Mechanism of Action

4-Iodophenylarsine oxide inhibits PTP activity by forming a stable complex with the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in phosphorylation levels of downstream signaling molecules. This results in a modulation of cellular signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
4-Iodophenylarsine oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance insulin signaling in adipocytes, leading to increased glucose uptake. 4-Iodophenylarsine oxide has also been shown to enhance T-cell activation and cytokine production, suggesting a potential role in immune cell function. Additionally, 4-Iodophenylarsine oxide has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Iodophenylarsine oxide in lab experiments is its potency and specificity for PTP inhibition. This allows for precise modulation of cellular signaling pathways. However, 4-Iodophenylarsine oxide can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for 4-Iodophenylarsine oxide research. One area of interest is the development of more potent and selective PTP inhibitors. Additionally, 4-Iodophenylarsine oxide could be used in combination with other drugs to enhance their efficacy in treating diseases such as cancer and diabetes. Further studies are needed to fully understand the physiological effects of 4-Iodophenylarsine oxide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Iodophenylarsine oxide involves the reaction of 4-iodophenol with arsenic trioxide in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography to obtain pure 4-Iodophenylarsine oxide.

properties

CAS RN

134767-10-5

Product Name

4-Iodophenylarsine oxide

Molecular Formula

C6H6AsIO

Molecular Weight

293.92 g/mol

IUPAC Name

1-arsoroso-4-iodobenzene

InChI

InChI=1S/C6H4AsIO/c8-6-3-1-5(7-9)2-4-6/h1-4H

InChI Key

ALWRUIQUSPRTAL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[As]=O)I

Canonical SMILES

C1=CC(=CC=C1[As]=O)I

Other CAS RN

6333-93-3

synonyms

4-(125I)iodophenylarsine oxide
4-iodophenylarsine oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.